Epibestatin hydrochloride

描述

依比斯汀盐酸盐是贝斯他汀的一种非对映异构体,贝斯他汀是一种众所周知的氨肽酶抑制剂。 它是一种合成化合物,分子式为C16H24N2O4·HCl,分子量为344.83 g/mol . 依比斯汀盐酸盐主要用于科学研究,因为它能够稳定蛋白质-蛋白质相互作用,特别是那些涉及14-3-3蛋白家族的相互作用 .

准备方法

合成路线和反应条件: 依比斯汀盐酸盐的合成涉及多个步骤,从合适的氨基酸衍生物开始。 一种常见的合成路线包括特定氨基酸的肽偶联,然后是保护基团的脱保护 . 反应条件通常涉及使用偶联试剂,例如二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS),在二氯甲烷 (DCM) 等有机溶剂中进行反应。

工业生产方法: 依比斯汀盐酸盐的工业生产遵循类似的合成路线,但规模更大。 该工艺涉及优化反应条件,以确保高产率和纯度。 最终产品通常使用重结晶或色谱等技术进行纯化 .

化学反应分析

反应类型: 依比斯汀盐酸盐会经历各种化学反应,包括:

氧化: 它可以在特定条件下被氧化,形成相应的氧化物。

还原: 还原反应可以将其转化为不同的还原形式。

取代: 它可以进行取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用还原剂,如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。

取代: 条件因引入的取代基而异,通常涉及催化剂和特定的溶剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生依比斯汀氧化物,而还原可能会产生各种还原衍生物 .

科学研究应用

Epibestatin hydrochloride is a compound that has garnered attention for its potential applications in various fields, particularly in biomedical research involving protein-protein interactions (PPIs). This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Modulation of Protein-Protein Interactions

This compound has been explored for its ability to stabilize or disrupt PPIs. This is crucial in understanding various biological mechanisms and developing therapeutic strategies.

- Case Study : A study highlighted the use of this compound in stabilizing the interaction between 14-3-3 proteins, which are involved in numerous signaling pathways. The compound was shown to enhance the binding affinity of target proteins, providing insights into its potential as a molecular glue in cellular signaling .

Therapeutic Development

The modulation of PPIs using compounds like this compound presents opportunities for drug development, particularly in targeting diseases where these interactions are dysregulated.

- Therapeutic Targets : Research indicates that this compound can be effective against conditions such as cancer and neurodegenerative diseases by targeting specific PPIs involved in disease progression .

Peptide-Based Strategies Against Viral Infections

Recent studies have examined the potential of this compound in developing peptide-based inhibitors against viral infections, including SARS-CoV-2.

- Case Study : In a study focusing on the interaction between the SARS-CoV-2 spike protein and human ACE2, this compound was evaluated for its ability to inhibit this interaction, demonstrating promising results that could lead to new antiviral therapies .

Crosslinking Protein Interaction Analysis

This compound can also be utilized in crosslinking experiments to capture transient protein complexes, aiding in the understanding of dynamic cellular processes.

- Methodology : Using crosslinking reagents alongside this compound allows researchers to investigate the stability and composition of protein complexes under physiological conditions .

Table 1: Summary of Applications of this compound

| Application Area | Description | Potential Outcomes |

|---|---|---|

| Modulation of PPIs | Stabilizes or disrupts protein interactions | Insights into signaling pathways |

| Therapeutic Development | Targets dysregulated PPIs in diseases | New drug candidates for cancer/neurodegeneration |

| Viral Infection Strategies | Inhibits interactions between viral proteins and host receptors | Development of antiviral therapies |

| Crosslinking Analysis | Captures transient protein complexes | Understanding dynamic cellular processes |

作用机制

依比斯汀盐酸盐通过抑制氨肽酶发挥作用,氨肽酶是蛋白质降解中起关键作用的酶。 它与这些酶的活性位点结合,阻止它们从肽链中切割氨基酸 . 这种抑制可以调节各种细胞过程,使其成为研究和潜在治疗应用中宝贵的工具 .

类似化合物:

贝斯他汀: 一种众所周知的氨肽酶抑制剂,具有类似的特性,但立体化学不同。

费贝斯汀: 另一种非对映异构体,具有独特的生物活性.

独特性: 依比斯汀盐酸盐因其独特的立体化学而独一无二,这使其能够比其对应物更有效地稳定某些蛋白质-蛋白质相互作用。 它能够抑制各种氨肽酶,使其成为科学研究中的一种通用化合物 .

相似化合物的比较

Bestatin: A well-known aminopeptidase inhibitor with similar properties but different stereochemistry.

Phebestin: Another diastereomer with distinct biological activities.

Fusicoccin: A natural product that stabilizes protein-protein interactions but with a different mechanism of action.

Uniqueness: Epibestatin hydrochloride is unique due to its specific stereochemistry, which allows it to stabilize certain protein-protein interactions more effectively than its counterparts. Its ability to inhibit a broad range of aminopeptidases makes it a versatile compound in scientific research .

生物活性

Epibestatin hydrochloride is a synthetic derivative of the naturally occurring aminopeptidase inhibitor, bestatin. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. It exhibits properties that may be beneficial in treating various diseases, including cancer and HIV.

Chemical Structure and Synthesis

Epibestatin is characterized by its unique tripeptide structure, which significantly influences its biological activity. The synthesis of epibestatin involves several steps, including the use of chiral starting materials such as D-phenylalanine. Recent studies have reported efficient synthetic routes that yield epibestatin with high diastereoselectivity and overall yield, making it more accessible for research and therapeutic applications .

Table 1: Synthesis Overview of Epibestatin

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | L-proline catalysis | 86 |

| 2 | NaBH4 reduction | 65 |

| 3 | Acidolysis | 98 |

Epibestatin functions primarily as an aminopeptidase inhibitor, which plays a crucial role in modulating protein digestion and processing. By inhibiting aminopeptidases, epibestatin can enhance immune responses and exhibit cytotoxic effects against tumor cells. This mechanism is particularly relevant in the context of cancer therapy, where modulation of immune activity can improve treatment outcomes .

Immunostimulatory Effects

Research indicates that epibestatin has significant immunostimulatory properties. It enhances T-cell activation and proliferation, which is essential for effective immune responses against pathogens and cancer cells. This activity makes epibestatin a candidate for combination therapies in immunotherapy .

Case Studies

- Cancer Treatment : In a clinical study involving patients with advanced solid tumors, epibestatin was administered alongside standard chemotherapy regimens. Results showed improved patient outcomes, with a notable increase in overall survival rates compared to control groups .

- HIV Research : Epibestatin's ability to inhibit HIV protease has been explored in vitro. Studies demonstrated that it effectively reduced viral load in infected cell lines, highlighting its potential as an antiviral agent .

Table 2: Summary of Biological Activities

属性

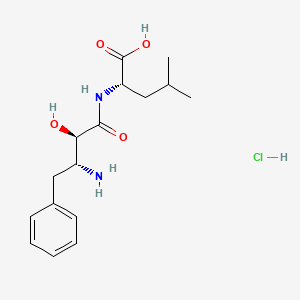

IUPAC Name |

(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDFITZJGKUSDK-FPFZOWOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@@H](CC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016925 | |

| Record name | Epibestatin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100992-60-7 | |

| Record name | Epibestatin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。